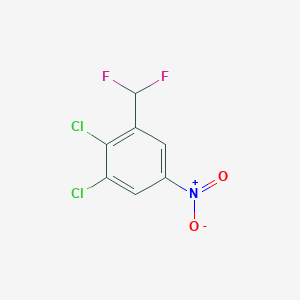

2,3-Dichloro-5-nitrobenzodifluoride

Description

Properties

IUPAC Name |

1,2-dichloro-3-(difluoromethyl)-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO2/c8-5-2-3(12(13)14)1-4(6(5)9)7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIPEZOTXBCDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-Dichloro-5-nitrobenzodifluoride CAS number and properties

An In-depth Examination of its Properties, Synthesis, and Applications in Research and Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial topic requested was "2,3-Dichloro-5-nitrobenzodifluoride." However, publicly available scientific literature and chemical databases predominantly refer to "2,3-Dichloro-5-nitrobenzotrifluoride" with the CAS number 400-65-7. This guide will focus on the latter compound, assuming a typographical error in the original query. Furthermore, while general information for 2,3-Dichloro-5-nitrobenzotrifluoride is available, specific quantitative data such as melting and boiling points, detailed experimental protocols, and spectroscopic data are not readily found in public databases. Therefore, for illustrative purposes, this guide will present some data from its close isomer, 2,4-Dichloro-5-nitrobenzotrifluoride (CAS 400-70-4), and will clearly denote when this is the case.

Introduction

2,3-Dichloro-5-nitrobenzotrifluoride is a highly functionalized aromatic compound that serves as a critical intermediate in various fields of chemical synthesis.[1][2] Its molecular architecture, featuring two chlorine atoms, a nitro group, and a trifluoromethyl group on a benzene ring, provides multiple reactive sites for further chemical modifications.[2] This trifecta of functional groups, particularly the electron-withdrawing nature of the nitro and trifluoromethyl groups, makes it a valuable building block in the synthesis of complex molecules.[1] Consequently, it finds significant utility in the pharmaceutical, agrochemical, and materials science sectors.[1][2] In the pharmaceutical industry, it is a key precursor for the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its structural attributes are also leveraged in the development of novel pesticides and herbicides in the agrochemical field.[1] Furthermore, its derivatives are explored for the creation of advanced polymers and electronic materials.[1]

Chemical and Physical Properties

While specific experimental data for 2,3-Dichloro-5-nitrobenzotrifluoride is scarce, the general properties are summarized below. For a more detailed, quantitative perspective, the properties of its isomer, 2,4-Dichloro-5-nitrobenzotrifluoride, are also provided for reference.

Table 1: General and Physicochemical Properties

| Property | 2,3-Dichloro-5-nitrobenzotrifluoride | 2,4-Dichloro-5-nitrobenzotrifluoride (Isomer for Reference) |

| CAS Number | 400-65-7[3] | 400-70-4[4] |

| Molecular Formula | C₇H₂Cl₂F₃NO₂[3] | C₇H₂Cl₂F₃NO₂[4] |

| Molecular Weight | 260.00 g/mol [3] | 259.99 g/mol [5] |

| Appearance | White powder[1] | Light yellow to orange powder/crystal[5] |

| Melting Point | Data not available | 55-57 °C[4] |

| Boiling Point | Data not available | 264.9 °C at 760 mmHg[6] |

| Solubility | Data not available | Insoluble in water[4] |

| Purity | Typically ~97%[1] | >98.0% (GC)[5] |

Synthesis and Experimental Protocols

The primary route for synthesizing chlorinated nitrobenzotrifluorides involves the nitration of a corresponding dichlorobenzotrifluoride precursor.[7] A plausible experimental protocol for the synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride is detailed below. This is a representative procedure based on general nitration reactions of similar compounds.

Representative Synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride

Reaction: Nitration of 2,3-Dichlorobenzotrifluoride.

Reagents:

-

2,3-Dichlorobenzotrifluoride

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add fuming nitric acid to the sulfuric acid with continuous stirring to create the nitrating mixture.

-

Once the nitrating mixture is prepared and cooled, slowly add 2,3-Dichlorobenzotrifluoride dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring.

-

The crude product should precipitate out of the aqueous solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Data

Table 2: Representative Spectroscopic Data of 2,4-Dichloro-5-nitrobenzotrifluoride (Isomer for Reference)

| Technique | Data |

| ¹H NMR | Data available, confirms aromatic protons.[8] |

| ¹³C NMR | Data available, confirms the carbon skeleton.[8] |

| FT-IR | Data available, shows characteristic peaks for nitro and C-F bonds.[8][9] |

| Mass Spectrometry | Data available, confirms the molecular weight.[9] |

Safety and Handling

A specific Safety Data Sheet (SDS) for 2,3-Dichloro-5-nitrobenzotrifluoride is not publicly available. The safety information for the isomeric 2,4-Dichloro-5-nitrobenzotrifluoride indicates that this class of compounds should be handled with care.[10]

Table 3: Hazard Information for 2,4-Dichloro-5-nitrobenzotrifluoride (Isomer for Reference)

| Hazard Category | Description |

| Acute Toxicity | Harmful if swallowed.[10] |

| Skin Corrosion/Irritation | Causes skin irritation.[10] |

| Eye Damage/Irritation | Causes serious eye irritation.[10] |

| Target Organ Toxicity | May cause respiratory irritation.[10] |

Handling Precautions:

-

Use in a well-ventilated area or with a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Applications in Drug Development and Agrochemicals

The reactivity of the chlorine and nitro groups on the benzotrifluoride scaffold makes this compound a versatile starting material for creating a diverse range of derivatives.

Role as a Chemical Intermediate

The general workflow for utilizing 2,3-Dichloro-5-nitrobenzotrifluoride as a chemical intermediate is depicted below. The chlorine atoms can be substituted via nucleophilic aromatic substitution, and the nitro group can be reduced to an amine, which can then be further functionalized.

Caption: Synthetic pathways from 2,3-Dichloro-5-nitrobenzotrifluoride.

Conceptual Drug Development Workflow

The integration of intermediates like 2,3-Dichloro-5-nitrobenzotrifluoride into a drug discovery pipeline follows a structured process from initial synthesis to preclinical evaluation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,3-dichloro-5-nitro-benzotrifluoride - CAS:400-65-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. 2,4-Dichloro-5-nitrobenzotrifluoride CAS#: 400-70-4 [m.chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene CAS#: 400-65-7 [m.chemicalbook.com]

- 8. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Dichloro-5-nitrobenzotrifluoride(400-70-4) IR Spectrum [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,3-Dichloro-5-nitrobenzotrifluoride and its Isomer, 2,4-Dichloro-5-nitrobenzotrifluoride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The compound "2,3-Dichloro-5-nitrobenzodifluoride" as specified in the query is not found in the scientific literature. It is presumed that this is a misnomer for the structurally similar and commercially significant compound, 2,3-Dichloro-5-nitrobenzotrifluoride , and its isomer, 2,4-Dichloro-5-nitrobenzotrifluoride . This guide will provide a comprehensive overview of the physical and chemical properties of both of these important chemical intermediates.

Core Physical and Chemical Properties

These compounds are highly functionalized aromatic molecules, characterized by the presence of two chlorine atoms, a nitro group, and a trifluoromethyl group attached to a benzene ring. This substitution pattern renders the aromatic ring electron-deficient and imparts unique reactivity to the molecule, making it a valuable precursor in organic synthesis.[1][2][3]

Table 1: Physical and Chemical Properties of Dichloronitrobenzotrifluoride Isomers

| Property | 2,3-Dichloro-5-nitrobenzotrifluoride | 2,4-Dichloro-5-nitrobenzotrifluoride |

| CAS Number | 400-65-7[1] | 400-70-4[4] |

| Molecular Formula | C₇H₂Cl₂F₃NO₂[1] | C₇H₂Cl₂F₃NO₂[4] |

| Molecular Weight | 260.00 g/mol [1] | 260.00 g/mol [5] |

| Appearance | Light yellow to yellow solid (<17°C) or liquid (>17.5°C)[1] | Yellow crystalline solid[6] |

| Melting Point | 17-17.5 °C[1] | 53-54 °C[6] |

| Boiling Point | 245 °C[1] | 264.9 °C at 760 mmHg[6] |

| Density | 1.638 g/cm³[1] | 1.6 ± 0.1 g/cm³[6] |

| Flash Point | 102 °C[1] | 114.0 ± 25.9 °C[6] |

| Solubility | Insoluble in water; soluble in common organic solvents. | Insoluble in water; soluble in hot ethanol, benzene, toluene, and acetone.[7] |

Synthesis and Experimental Protocols

The primary method for the synthesis of both 2,3-dichloro-5-nitrobenzotrifluoride and 2,4-dichloro-5-nitrobenzotrifluoride is through the nitration of their respective dichlorobenzotrifluoride precursors.

Synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride

This compound is synthesized by the nitration of 1,2-dichloro-3-(trifluoromethyl)benzene.[1]

Experimental Protocol: Nitration of 1,2-dichloro-3-(trifluoromethyl)benzene

-

Reagents: 1,2-dichloro-3-(trifluoromethyl)benzene, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled. 1,2-dichloro-3-(trifluoromethyl)benzene is then added dropwise to the cooled nitrating mixture under controlled temperature conditions to manage the exothermic reaction. After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete nitration. The mixture is then poured onto ice water, and the crude product is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield 2,3-dichloro-5-nitrobenzotrifluoride. Further purification can be achieved by distillation or chromatography.[1]

Synthesis of 2,4-Dichloro-5-nitrobenzotrifluoride

Similarly, 2,4-dichloro-5-nitrobenzotrifluoride is prepared by the nitration of 2,4-dichlorobenzotrifluoride.[3][7][8]

Experimental Protocol: Nitration of 2,4-dichlorobenzotrifluoride

-

Reagents: 2,4-dichlorobenzotrifluoride, fuming nitric acid, concentrated sulfuric acid (or oleum).[7]

-

Procedure: 2,4-dichlorobenzotrifluoride is added dropwise to a stirred mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature, typically between 40-45 °C.[7] The reaction mixture is then heated in a stepwise manner to 90 °C, then to 100 °C, and finally to 120 °C, with a holding time at each temperature to ensure the reaction proceeds to completion.[7] The progress of the reaction is monitored by analyzing the disappearance of the starting material. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified.[7]

Caption: General workflow for the synthesis of dichloronitrobenzotrifluoride isomers.

Spectral Data

Table 2: Predicted Spectral Characteristics

| Spectrum | 2,3-Dichloro-5-nitrobenzotrifluoride & 2,4-Dichloro-5-nitrobenzotrifluoride |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the chloro, nitro, and trifluoromethyl groups. |

| ¹³C NMR | Aromatic carbons will show signals in the range of δ 120-150 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. Carbons attached to chlorine and the nitro group will also be significantly shifted downfield. |

| IR | Characteristic peaks for the nitro group (asymmetric and symmetric stretching around 1530 and 1350 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |

| Mass Spec | The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight (259.99). Fragmentation patterns would likely involve the loss of NO₂, Cl, and CF₃ groups. |

Chemical Reactivity and Experimental Protocols

The primary reactivity of these compounds is dominated by nucleophilic aromatic substitution (SₙAr) . The electron-deficient nature of the benzene ring, due to the presence of multiple electron-withdrawing groups, makes it susceptible to attack by nucleophiles. The chlorine atoms are the typical leaving groups in these reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The general mechanism involves the attack of a nucleophile on the aromatic ring at a carbon bearing a leaving group (a chlorine atom in this case), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.

Caption: Simplified mechanism of nucleophilic aromatic substitution (SₙAr).

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Reagents: Dichloronitrobenzotrifluoride isomer, nucleophile (e.g., an amine, alkoxide, or thiol), a base (if the nucleophile is not anionic), and a suitable solvent (e.g., DMF, DMSO, or THF).

-

Procedure: The dichloronitrobenzotrifluoride isomer is dissolved in an appropriate solvent. The nucleophile and a base (if necessary) are added to the solution. The reaction mixture is then heated for a period of time, and the progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by crystallization or chromatography.

Example: Synthesis of an Amino Derivative

The nitro group in these compounds can be reduced to an amino group, which can then be further functionalized.

Experimental Protocol: Reduction of the Nitro Group

-

Reagents: Dichloronitrobenzotrifluoride isomer, a reducing agent (e.g., iron powder in acidic medium, or catalytic hydrogenation with H₂/Pd-C), and a solvent (e.g., ethanol, acetic acid).

-

Procedure: The dichloronitrobenzotrifluoride isomer is dissolved in a suitable solvent. The reducing agent is added, and the reaction is stirred, often with heating. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of a palladium on carbon catalyst. After the reaction is complete, the catalyst is filtered off (in the case of hydrogenation), and the product is isolated by extraction and purified.

Applications and Biological Significance

2,3-Dichloro-5-nitrobenzotrifluoride and its 2,4-dichloro isomer are key intermediates in the synthesis of a variety of commercially important molecules, particularly in the pharmaceutical and agrochemical industries.[1][3]

-

Pharmaceuticals: These compounds serve as building blocks for the synthesis of active pharmaceutical ingredients (APIs). The specific arrangement of the substituents allows for targeted modifications to create novel therapeutic agents.[1]

-

Agrochemicals: They are used in the production of herbicides and pesticides. The trifluoromethyl group is known to enhance the biological activity of many agrochemicals.[1][3]

-

Materials Science: Derivatives of these compounds are also explored for their potential use in the development of advanced polymers and other materials.[1]

While no specific signaling pathways directly involving 2,3-dichloro-5-nitrobenzotrifluoride or 2,4-dichloro-5-nitrobenzotrifluoride have been identified in the literature, their role as precursors to biologically active molecules is well-established. The final products derived from these intermediates may interact with various biological targets and signaling pathways, depending on their ultimate structure. For instance, many herbicides act by inhibiting specific enzymes in plant biosynthetic pathways, while pharmaceutical agents have a wide range of mechanisms of action. The study of the biological activity of the final products would be necessary to elucidate any involvement in specific signaling pathways.

Safety and Handling

Both 2,3-dichloro-5-nitrobenzotrifluoride and 2,4-dichloro-5-nitrobenzotrifluoride are hazardous chemicals and should be handled with appropriate safety precautions.

-

Hazards: They are generally classified as irritants to the skin, eyes, and respiratory system. They may be harmful if swallowed.[4]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

This technical guide provides a foundational understanding of the physical and chemical properties of 2,3-dichloro-5-nitrobenzotrifluoride and 2,4-dichloro-5-nitrobenzotrifluoride. Further research into the specific applications and biological activities of their derivatives is recommended for a more complete picture of their significance in drug development and other scientific fields.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,4-Dichloro-5-nitrobenzotrifluoride 97 400-70-4 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Properties of 2,3-Dichloro-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-nitrobenzotrifluoride, with the CAS number 400-65-7, is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its chemical structure, featuring a trifluoromethyl group and two chlorine atoms on a nitro-substituted benzene ring, imparts unique reactivity, making it a valuable intermediate for the synthesis of complex molecules.[2] The electron-withdrawing nature of the trifluoromethyl and nitro groups, combined with the reactive chlorine atoms, provides multiple sites for chemical modification, allowing for its strategic incorporation into novel compounds with desired biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, properties, and a representative experimental protocol for 2,3-Dichloro-5-nitrobenzotrifluoride.

Physicochemical Properties

While specific experimental data for 2,3-Dichloro-5-nitrobenzotrifluoride is not extensively published in peer-reviewed literature, data from chemical suppliers and for its isomers provide valuable insights.

Table 1: Physicochemical Data for 2,3-Dichloro-5-nitrobenzotrifluoride and a Key Isomer.

| Property | 2,3-Dichloro-5-nitrobenzotrifluoride (CAS: 400-65-7) | 2,4-Dichloro-5-nitrobenzotrifluoride (CAS: 400-70-4) |

| Molecular Formula | C₇H₂Cl₂F₃NO₂[3] | C₇H₂Cl₂F₃NO₂[4] |

| Molecular Weight | 259.9975 g/mol [3] | 259.99 g/mol [4] |

| Boiling Point | 245°C[5] | 264.9°C at 760 mmHg |

| Flash Point | 102°C[5] | - |

| Melting Point | Not available | 53-54°C |

| Purity | ≥98%[5] | - |

Synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride

The primary route for the synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride is through the electrophilic nitration of 1,2-dichloro-3-(trifluoromethyl)benzene.[6] This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.

Experimental Workflow

The synthesis can be broken down into three main stages: reaction setup and nitration, work-up and isolation, and finally, purification.

Caption: Experimental workflow for the synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the nitration of 1,2-dichloro-3-(trifluoromethyl)benzene, based on established procedures for similar aromatic compounds.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2-Dichloro-3-(trifluoromethyl)benzene | 215.01 | 50.0 g | 0.233 |

| Concentrated Nitric Acid (68%) | 63.01 | 24.0 mL | 0.38 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 24.0 mL | - |

| Dichloromethane | - | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 50.0 g (0.233 mol) of 1,2-dichloro-3-(trifluoromethyl)benzene.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 24.0 mL of concentrated nitric acid to 24.0 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 1,2-dichloro-3-(trifluoromethyl)benzene over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully pour the reaction mixture into 500 mL of ice-water with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation to yield 2,3-dichloro-5-nitrobenzotrifluoride as a pale yellow oil or solid.

Logical Relationship of Synthesis

The synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride from its precursor involves a series of logical steps, each with a specific purpose to ensure the desired product is obtained with good yield and purity.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 400-65-7 2,3-Dichloro-5-nitrobenzotrifluoride >>4>>CAS>>CAS [cas.yaoshang68.com]

- 4. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene CAS#: 400-65-7 [m.chemicalbook.com]

A Technical Guide to the Spectroscopic Analysis of Aromatic Nitro Compounds: A Hypothetical Case Study of 2,3-Dichloro-5-nitrobenzodifluoride

Introduction

Predicted Spectroscopic Data

The following tables present the anticipated spectroscopic data for 2,3-dichloro-5-nitrobenzodifluoride. These predictions are derived from established principles of spectroscopy and by analogy to similar chlorinated, nitrated, and fluorinated aromatic compounds.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.0 - 8.5 | Doublet | 2-3 | H-6 |

| ¹H | 7.8 - 8.2 | Doublet | 2-3 | H-4 |

| ¹³C | 148 - 152 | Singlet | - | C-5 (C-NO₂) |

| ¹³C | 140 - 145 | Doublet (¹JCF) | 240-260 | C-F |

| ¹³C | 135 - 140 | Singlet | - | C-2/C-3 (C-Cl) |

| ¹³C | 125 - 130 | Singlet | - | C-1 (C-F) |

| ¹³C | 120 - 125 | Singlet | - | C-6 |

| ¹³C | 115 - 120 | Singlet | - | C-4 |

| ¹⁹F | -100 to -120 | Multiplet | - | Aromatic C-F |

Note: Predicted values are estimates and actual experimental data may vary based on solvent and other experimental conditions.

Table 2: Predicted Infrared (IR) Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

| 1520 - 1560 | Strong | Asymmetric NO₂ stretch |

| 1340 - 1380 | Strong | Symmetric NO₂ stretch |

| 1200 - 1250 | Strong | C-F stretch |

| 1000 - 1100 | Medium | C-Cl stretch |

| 800 - 900 | Strong | C-H out-of-plane bend |

| 1450 - 1600 | Medium-Weak | Aromatic C=C stretch |

Table 3: Predicted Mass Spectrometry Data

| Technique | Predicted m/z Values | Interpretation |

| Electron Ionization (EI) | [M]⁺, [M-NO₂]⁺, [M-Cl]⁺ | Molecular ion and characteristic fragmentation patterns. The isotopic pattern for two chlorine atoms will be a key identifier. |

| Electrospray Ionization (ESI) | [M+H]⁺ or [M-H]⁻ | Protonated or deprotonated molecular ion, depending on the mode. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a solid organic compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

Typical parameters: 128-256 scans, relaxation delay of 1-2 seconds, spectral width appropriate for aromatic fluorine compounds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance spectrum of the compound.

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Electron Ionization (EI): Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Electrospray Ionization (ESI): Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL).

-

-

Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) with an appropriate ion source (EI or ESI).

-

Acquisition:

-

EI: Typically performed at 70 eV.

-

ESI: Infuse the sample solution into the ion source. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed isotopic distribution pattern with the theoretical pattern for the proposed molecular formula.

Workflow Visualization

The logical flow for the spectroscopic characterization of a novel compound can be visualized as follows:

Caption: Workflow for Spectroscopic Analysis of a Novel Compound.

An In-depth Technical Guide to 2,3-Dichloro-5-nitrobenzotrifluoride as a Chemical Intermediate

A Note on Nomenclature: This technical guide focuses on 2,3-Dichloro-5-nitrobenzotrifluoride (CAS No. 400-65-7). Initial searches for "2,3-Dichloro-5-nitrobenzodifluoride" did not yield a corresponding chemical entity in available literature, suggesting a likely typographical error. The trifluoromethyl (-CF3) derivative is a well-documented and significant intermediate in various chemical industries.

Executive Summary

2,3-Dichloro-5-nitrobenzotrifluoride is a highly functionalized aromatic compound that serves as a versatile and crucial intermediate in organic synthesis.[1][2] Its molecular architecture, featuring two chlorine atoms, a nitro group, and an electron-withdrawing trifluoromethyl group, provides multiple reactive sites for chemical modification.[2] This unique combination of functional groups makes it an indispensable building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and advanced agrochemicals.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of 2,3-Dichloro-5-nitrobenzotrifluoride are critical for its application in synthesis. The compound is typically a white powder with a purity of 97% or higher.[3] A summary of its key properties and those of related isomers is presented below for comparison.

| Property | 2,3-Dichloro-5-nitrobenzotrifluoride | 2,4-Dichloro-5-nitrobenzotrifluoride | 2-Chloro-5-nitrobenzotrifluoride |

| CAS Number | 400-65-7[2] | 400-70-4[4] | 777-37-7[5] |

| Molecular Formula | C₇H₂Cl₂F₃NO₂[6] | C₇H₂Cl₂F₃NO₂[4] | C H₃ClF₃NO₂[5] |

| Molecular Weight | 260.00 g/mol [6] | 259.99 g/mol [4] | 225.55 g/mol [5] |

| Appearance | White Powder[3] | - | Liquid |

| Purity | ~97%[3] | - | ~97% |

| Boiling Point | - | - | 108 °C @ 10 mmHg |

| Density | - | - | 1.527 g/mL at 25 °C |

| Refractive Index | - | - | n20/D 1.508 |

Synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride

The primary method for synthesizing 2,3-Dichloro-5-nitrobenzotrifluoride is through the electrophilic nitration of a 2,3-dichlorobenzotrifluoride precursor. This reaction typically involves the use of a mixed acid system, such as nitric acid in combination with sulfuric acid or fuming sulfuric acid (oleum).

General Reaction Scheme

The synthesis proceeds via the nitration of 2,3-dichlorobenzotrifluoride. The nitro group is directed to the 5-position due to the directing effects of the existing substituents on the aromatic ring.

Caption: General synthesis workflow for 2,3-Dichloro-5-nitrobenzotrifluoride.

Experimental Protocol

While a specific protocol for 2,3-Dichloro-5-nitrobenzotrifluoride is not publicly detailed, the following procedure is adapted from established methods for the nitration of similar dichlorobenzotrifluoride isomers.[1][7]

Materials:

-

2,4-Dichlorobenzotrifluoride (starting material analog)[7]

-

Fuming sulfuric acid (Oleum)[7]

-

Nitric acid (≥95%)[7]

-

Ice water

-

Sodium hydroxide solution (for neutralization)

-

Organic solvent (e.g., dichloromethane or hexane for extraction)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel is charged with a measured amount of fuming sulfuric acid and nitric acid.[7] The temperature is controlled within a specific range, for instance, 40-45°C.[7]

-

Addition of Starting Material: The 2,3-dichlorobenzotrifluoride is added dropwise to the mixed acid solution while maintaining the temperature.[7]

-

Reaction: After the addition is complete, the mixture is held at the initial temperature for a period (e.g., 1 hour) before being slowly heated to a higher temperature (e.g., 90-120°C) to drive the reaction to completion.[7] The reaction progress is monitored by sampling and analysis (e.g., GC or TLC) until the starting material is consumed.[7]

-

Work-up: The reaction mixture is cooled and carefully poured into ice water to precipitate the crude product.[8]

-

Purification: The crude product is filtered, washed with water to remove residual acid, and then washed with a dilute alkaline solution to neutralize any remaining acid. The product can be further purified by recrystallization from a suitable solvent or by column chromatography to achieve the desired purity.[8]

Applications in Drug Development and Agrochemicals

The trifluoromethyl group is known for its high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the biological activity and pharmacokinetic properties of molecules.[8] This makes benzotrifluoride derivatives key intermediates in the synthesis of pharmaceuticals and agrochemicals.[8]

Role as a Pharmaceutical Intermediate

2,3-Dichloro-5-nitrobenzotrifluoride serves as a critical building block for synthesizing Active Pharmaceutical Ingredients (APIs).[3] The arrangement of its substituents allows for targeted modifications, leading to the development of novel therapeutic agents.[3] The reactive sites on the molecule can be manipulated through various organic reactions to construct more complex drug scaffolds.

Caption: Logical workflow from intermediate to a final API.

Agrochemical Synthesis

In the agrochemical sector, this intermediate is used in the synthesis of potent pesticides and herbicides.[3] The specific structural features imparted by the dichloronitrobenzotrifluoride core can lead to compounds with high biological activity, crucial for crop protection.[3]

Key Reactions and Transformations

The utility of 2,3-Dichloro-5-nitrobenzotrifluoride as an intermediate stems from the reactivity of its functional groups. The nitro group can be reduced to an amine, which is a common precursor for a wide range of further reactions. The chlorine atoms can be substituted via nucleophilic aromatic substitution, although the electron-withdrawing nature of the other groups makes this challenging.

| Reaction Type | Reagents | Product Functional Group | Application |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | Amine (-NH₂) | Precursor for amides, ureas, sulfonamides, and heterocyclic rings. |

| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., alkoxides, amines) at high temperatures | Ether, Amine, etc. | Introduction of new side chains and building blocks. |

| Coupling Reactions (Post-transformation) | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | Biaryl systems, Aryl amines | Formation of complex molecular backbones for APIs and agrochemicals. |

Conclusion

2,3-Dichloro-5-nitrobenzotrifluoride is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers a versatile platform for the synthesis of complex, biologically active molecules. The reliable synthesis and availability of this compound are crucial for driving innovation and development in these critical sectors of the chemical industry.[2]

References

- 1. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-dichloro-5-nitro-benzotrifluoride - CAS:400-65-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

- 8. 3-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

In-depth Technical Guide: 2,3-Dichloro-5-nitrobenzodifluoride - A Compound with Limited Publicly Available Data

Foreword for Researchers, Scientists, and Drug Development Professionals:

This document serves to address the inquiry into the solubility and stability of 2,3-Dichloro-5-nitrobenzodifluoride. A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific data for this particular compound. While information on structurally similar molecules exists, direct experimental data on the solubility and stability of this compound remains elusive.

This guide will, therefore, summarize the available information for analogous compounds to provide a foundational understanding. It will also present generalized experimental protocols that would be suitable for determining the solubility and stability of novel compounds like this compound, should a sample become available for analysis.

Section 1: Physicochemical Properties - A Comparative Analysis

Direct data for this compound is not available. However, we can infer potential characteristics by examining related compounds.

Table 1: Comparison of Physicochemical Properties of Structurally Similar Compounds

| Property | 2,4-Dichloro-5-nitrobenzotrifluoride[1] | 2,3-Dichloro-5-nitrobenzoic acid[2] | 2,3-Dichloro-5-(trifluoromethyl)pyridine[3][4] |

| Molecular Formula | C7H2Cl2F3NO2 | C7H3Cl2NO4 | C6H2Cl2F3N |

| Molecular Weight | 259.99 g/mol | 236.01 g/mol | 215.98 g/mol |

| Melting Point | 55-57 °C | Not available | Not available |

| Solubility in Water | Not available | Not available | 380 mg/L @ 24 °C[3] |

| General Solubility | Not available | Not available | Soluble in common organic solvents (MDC, MeOH, Acetone)[3] |

| XLogP3 | 3.9 | 2.5 | 3.3 |

Note: The XLogP3 value suggests that 2,4-Dichloro-5-nitrobenzotrifluoride is more lipophilic than 2,3-Dichloro-5-nitrobenzoic acid and 2,3-Dichloro-5-(trifluoromethyl)pyridine.

Section 2: Proposed Experimental Protocols for a Novel Compound

The following are generalized, yet detailed, methodologies for determining the solubility and stability of a new chemical entity such as this compound.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline for Testing of Chemicals, No. 105.

Objective: To determine the saturation concentration of the test substance in water at a specific temperature.

Materials:

-

Test substance (this compound)

-

Reagent grade water (e.g., Milli-Q)

-

Thermostatically controlled shaker or water bath

-

Centrifuge capable of > 1500 g

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of the test substance to a known volume of water in a glass flask.

-

Seal the flask and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, cease agitation and allow the suspension to settle.

-

Centrifuge an aliquot of the suspension to separate the solid phase from the aqueous phase.

-

Carefully withdraw a sample from the clear supernatant.

-

Quantify the concentration of the dissolved test substance using a validated analytical method.

-

Measure the pH of the saturated solution.

-

Repeat the experiment at different temperatures if required.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To identify potential degradation pathways and degradation products under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: Dissolve the test substance in 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Dissolve the test substance in 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the test substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photostability: Expose the solid material and a solution of the test substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline).

-

Thermal Degradation: Expose the solid test substance to elevated temperatures (e.g., 60 °C, 80 °C) for an extended period.

Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating method (typically HPLC with a photodiode array detector or mass spectrometer) to separate and quantify the parent compound and any degradation products.

Section 3: Logical Workflow and Pathway Visualization

As no specific biological or chemical pathways involving this compound have been documented, a generalized workflow for its characterization is presented below.

Caption: A generalized workflow for the characterization of a novel chemical entity.

Section 4: Safety and Handling

While specific GHS classifications for this compound are not available, related compounds exhibit a range of hazards. For instance, 2,4-Dichloro-5-nitrobenzotrifluoride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Similarly, 2,3-Dichloro-5-nitrobenzoic acid is also harmful if swallowed and causes skin and eye irritation[2]. 2,3-Dichloro-5-(trifluoromethyl)pyridine is harmful if swallowed or inhaled, may cause an allergic skin reaction, and causes serious eye damage[4].

Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

The current body of scientific knowledge lacks specific data on the solubility and stability of this compound. This guide has provided a framework for approaching the characterization of this and other novel compounds by leveraging data from structurally similar molecules and outlining standard experimental protocols. Further research and empirical data are necessary to fully elucidate the physicochemical properties and potential applications of this compound.

References

- 1. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dichloro-5-nitrobenzoic acid | C7H3Cl2NO4 | CID 22148801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,3-Dichloro-5-nitrobenzotrifluoride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-nitrobenzotrifluoride is a highly functionalized aromatic compound that serves as a versatile intermediate in organic synthesis.[1][2][3] Its chemical structure, featuring two chlorine atoms, a nitro group, and a trifluoromethyl group, provides multiple reaction sites for constructing complex molecular architectures. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), making this compound a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and materials.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of 2,3-dichloro-5-nitrobenzotrifluoride in organic synthesis.

Note on nomenclature: The compound discussed herein is 2,3-dichloro-5-nitrobenzotrifluoride (CAS Number: 400-65-7). While the initial query mentioned "nitrobenzodifluoride," the available scientific literature predominantly refers to the trifluoromethyl derivative.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-dichloro-5-nitrobenzotrifluoride is presented in the table below.

| Property | Value | Reference |

| CAS Number | 400-65-7 | [1][3] |

| Molecular Formula | C7H2Cl2F3NO2 | |

| Molecular Weight | 260.00 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | ≥97% | [2][3] |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Applications in Organic Synthesis

The primary application of 2,3-dichloro-5-nitrobenzotrifluoride is as an electrophilic aromatic substrate in nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms can be sequentially or selectively displaced by a variety of nucleophiles, leading to the formation of diverse molecular scaffolds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring facilitates the attack of nucleophiles, leading to the substitution of one or both chlorine atoms. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

A general workflow for a typical nucleophilic aromatic substitution reaction is outlined below.

Caption: General workflow for a nucleophilic aromatic substitution reaction.

1. Synthesis of Substituted Anilines

Experimental Protocol: Synthesis of N-Aryl-2-chloro-5-nitro-3-(trifluoromethyl)anilines (General Procedure)

This protocol is adapted from the reaction of a similar substrate and should be optimized for 2,3-dichloro-5-nitrobenzotrifluoride.

Materials:

-

2,3-Dichloro-5-nitrobenzotrifluoride

-

Substituted aniline

-

Methanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2,3-dichloro-5-nitrobenzotrifluoride (1.0 eq) in methanol.

-

Add the substituted aniline (1.1 to 1.5 eq) to the solution at room temperature with stirring.

-

Continue stirring at room temperature for 30-60 minutes, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, a precipitate will form. Filter the solid product.

-

Wash the solid with a cold methanol-water mixture.

-

Dry the product under vacuum to obtain the N-aryl-2-chloro-5-nitro-3-(trifluoromethyl)aniline.

Expected Outcome and Characterization:

The product is typically a colored solid. Characterization can be performed using standard analytical techniques such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

2. Synthesis of Phenoxy Derivatives

Reaction with phenols or alkoxides can be used to introduce ether linkages. These phenoxy derivatives are precursors to a variety of herbicides.

The general reaction scheme for the synthesis of phenoxy derivatives is as follows:

Caption: Synthesis of phenoxy derivatives.

Experimental Protocol: Synthesis of 2-(Aryloxy)-3-chloro-5-nitrobenzotrifluoride (General Procedure)

This is a general procedure and requires optimization for specific substrates.

Materials:

-

2,3-Dichloro-5-nitrobenzotrifluoride

-

Substituted phenol

-

Potassium carbonate or sodium hydride

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

-

To a solution of the substituted phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2,3-dichloro-5-nitrobenzotrifluoride (1.0 eq) in DMF dropwise.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Subsequent Transformations

The products of the initial SNAr reaction can undergo further transformations to generate a wider range of complex molecules.

1. Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, which can then be further functionalized.

Caption: Reduction of the nitro group.

Experimental Protocol: Reduction of the Nitro Group (General Procedure)

Materials:

-

Substituted 2-nucleophile-3-chloro-5-nitrobenzotrifluoride

-

Palladium on carbon (10%)

-

Methanol or Ethanol

-

Hydrogen gas

Procedure:

-

Dissolve the nitro compound in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

The crude product can be purified by crystallization or column chromatography if necessary.

Summary of Applications

| Application | Reaction Type | Key Intermediates | Final Products | References |

| Agrochemicals | Nucleophilic Aromatic Substitution | Anilines, Phenoxy derivatives | Herbicides, Pesticides | [1][2] |

| Pharmaceuticals | Nucleophilic Aromatic Substitution | Substituted anilines | Active Pharmaceutical Ingredients (APIs) | [1][2] |

| Materials Science | Derivatization | Various derivatives | Advanced polymers, Electronic materials | [2] |

Conclusion

2,3-Dichloro-5-nitrobenzotrifluoride is a valuable and reactive building block in organic synthesis. Its utility stems from the facile displacement of its chlorine atoms via nucleophilic aromatic substitution, enabling the synthesis of a wide array of substituted aromatic compounds. The protocols and application notes provided here serve as a guide for researchers in the fields of drug discovery, agrochemical development, and materials science to effectively utilize this versatile intermediate in their synthetic endeavors. Further optimization of the outlined general procedures will be necessary to achieve optimal results for specific substrates and desired products.

References

Application Notes and Protocols for Dichloronitrobenzofluoride Derivatives in Pharmaceutical and Agrochemical Development

Introduction

This document provides detailed application notes and experimental protocols for the use of dichloronitrobenzofluoride derivatives in the development of pharmaceuticals and agrochemicals. Due to the limited availability of specific data on 2,3-dichloro-5-nitrobenzodifluoride, this report focuses on the closely related and widely used trifluoromethyl analogue, 2,3-dichloro-5-nitrobenzotrifluoride, and its derivatives. These compounds are versatile chemical intermediates characterized by a highly functionalized aromatic ring, making them valuable starting materials in multi-step organic synthesis.[1][2] The presence of chloro-, nitro-, and trifluoromethyl groups provides multiple reactive sites for constructing complex molecular architectures.[2]

Section 1: Application in Pharmaceutical Development - Synthesis of Bosutinib

Application Note:

Bosutinib is a potent dual inhibitor of Src and Abl tyrosine kinases, approved for the treatment of chronic myelogenous leukemia (CML).[3][4][5] The synthesis of Bosutinib utilizes 2,4-dichloro-5-methoxyaniline as a key building block. This intermediate, while not identical to 2,3-dichloro-5-nitrobenzotrifluoride, represents a common downstream product where the nitro group has been reduced to an amine and the trifluoromethyl group is replaced by a methoxy group, showcasing a typical synthetic modification of this class of compounds. The dichlorinated aniline core is crucial for the molecule's interaction with the kinase active site.

The general synthetic strategy involves the condensation of 2,4-dichloro-5-methoxyaniline with a functionalized quinoline core, followed by further elaboration to introduce the solubilizing side chain.[1][2][6]

Experimental Protocol: Synthesis of a Key Bosutinib Intermediate

This protocol describes the condensation of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile with 2,4-dichloro-5-methoxyaniline to yield a key precursor to Bosutinib.[6]

Materials:

-

4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

-

2,4-dichloro-5-methoxyaniline

-

Pyridine hydrochloride

-

2-Ethoxyethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Water

Procedure:

-

A mixture of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (0.80 g, 2.56 mmol), 2,4-dichloro-5-methoxyaniline (0.54 g, 2.80 mmol), and pyridine hydrochloride (0.276 g, 2.44 mmol) in 2-ethoxyethanol (10 mL) is prepared.

-

The reaction mixture is heated at reflux for 2.5 hours.

-

After cooling, the mixture is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.

-

The organic layer is washed with water.

-

The organic layer is filtered and concentrated in vacuo until a solid begins to appear, yielding 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile.

| Parameter | Value | Reference |

| Starting Material 1 | 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | [6] |

| Starting Material 2 | 2,4-dichloro-5-methoxyaniline | [6] |

| Catalyst | Pyridine hydrochloride | [6] |

| Solvent | 2-Ethoxyethanol | [6] |

| Reaction Temperature | Reflux | [6] |

| Reaction Time | 2.5 hours | [6] |

Signaling Pathway of Bosutinib

Bosutinib functions by inhibiting the autophosphorylation of both Abl and Src kinases, which are often overactive in certain cancers.[7] This inhibition blocks downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.[7][8]

Section 2: Application in Agrochemical Development - Synthesis of Fluazinam

Application Note:

Fluazinam is a broad-spectrum fungicide used to control a variety of plant fungal diseases.[9][10] Its synthesis utilizes a dichloronitrobenzotrifluoride derivative, highlighting the importance of this class of compounds in agrochemical manufacturing. The chemical name for Fluazinam is 3-chloro-N-(3-chloro-2,6-dinitro-4-trifluoromethylphenyl)-5-trifluoromethyl-2-pyridinamine.[10] The synthesis involves a nucleophilic aromatic substitution reaction between an aminopyridine and a dichlorodinitrobenzotrifluoride.

Experimental Protocol: Synthesis of Fluazinam

This protocol describes the synthesis of Fluazinam from 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitro-trifluorotoluene.[11][12]

Materials:

-

2-amino-3-chloro-5-trifluoromethylpyridine

-

2,4-dichloro-3,5-dinitro-trifluorotoluene

-

Potassium hydroxide (85%)

-

2-Methyltetrahydrofuran

Procedure:

-

A mixture of 1.00 mol of 2-amino-3-chloro-5-trifluoromethylpyridine, 1.05 mol of 2,4-dichloro-3,5-dinitro-trifluorotoluene, and 4.0 moles of 85% potassium hydroxide is prepared in 300 g of 2-methyltetrahydrofuran in a 2 L four-necked reaction flask.

-

The mixture is stirred at 20°C for 4 hours.

-

The reaction progress can be monitored by HPLC.

-

Upon completion, the product is isolated by adding water to dissolve the salts, separating the organic phase, and removing the solvent by distillation.

-

The crude product is purified by slurrying in water, filtration, and drying.

| Parameter | Value | Reference |

| Starting Material 1 | 2-amino-3-chloro-5-trifluoromethylpyridine | [11][12] |

| Starting Material 2 | 2,4-dichloro-3,5-dinitro-trifluorotoluene | [11][12] |

| Base | Potassium hydroxide | [11] |

| Solvent | 2-Methyltetrahydrofuran | [11][12] |

| Reaction Temperature | 20°C | [11] |

| Reaction Time | 4 hours | [11] |

| Molar Yield | 98.0% | [11] |

| Purity (HPLC) | 99.8% | [11] |

Mechanism of Action of Fluazinam

Fluazinam acts as an uncoupler of oxidative phosphorylation in fungal mitochondria.[10] This disruption of the proton gradient across the inner mitochondrial membrane inhibits the production of ATP, the primary energy currency of the cell. The lack of ATP leads to a cessation of essential cellular processes and ultimately fungal cell death.

Conclusion

Dichloronitrobenzofluoride derivatives are undeniably valuable precursors in the synthesis of complex, biologically active molecules. The examples of Bosutinib and Fluazinam demonstrate their utility in creating targeted therapies for human diseases and effective agents for crop protection. The synthetic protocols and mechanistic diagrams provided herein offer a foundational understanding for researchers and drug development professionals working with this important class of chemical intermediates. Further research into novel derivatives and their applications is likely to yield new and improved pharmaceutical and agrochemical products.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Bosutinib - Wikipedia [en.wikipedia.org]

- 5. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]

- 9. Fluazinam: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 10. Fluazinam - Wikipedia [en.wikipedia.org]

- 11. Fluazinam synthesis - chemicalbook [chemicalbook.com]

- 12. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]

Application Notes and Protocols: 2,3-Dichloro-5-nitrobenzotrifluoride as a Versatile Building Block for Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

2,3-Dichloro-5-nitrobenzotrifluoride (CAS No. 400-65-7) is a highly functionalized aromatic compound that serves as a key intermediate in the synthesis of a variety of agrochemicals.[1][2] Its unique molecular structure, featuring two chlorine atoms, a nitro group, and a trifluoromethyl group, provides multiple reactive sites for the construction of complex molecules with potent biological activities.[2] This document provides detailed application notes and experimental protocols for the use of 2,3-dichloro-5-nitrobenzotrifluoride in the development of novel herbicides, focusing on the synthesis of pyridazinone-based compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-dichloro-5-nitrobenzotrifluoride is presented in the table below.

| Property | Value |

| CAS Number | 400-65-7 |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ |

| Molecular Weight | 260.00 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | 1.7 g/cm³ |

| Solubility | Soluble in most organic solvents |

Applications in Herbicide Synthesis

2,3-Dichloro-5-nitrobenzotrifluoride is a valuable precursor for the synthesis of herbicides, particularly those belonging to the pyridazinone class. The trifluoromethylphenyl moiety is a key pharmacophore in several commercial herbicides, contributing to their efficacy.

Synthesis of Pyridazinone-Based Herbicides

One of the primary applications of 2,3-dichloro-5-nitrobenzotrifluoride is in the synthesis of herbicidal 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone. This compound has been shown to inhibit photosynthesis and interfere with chloroplast development in target weed species.[3]

Reaction Scheme:

The general synthetic pathway involves a multi-step process, starting with the reduction of the nitro group of 2,3-dichloro-5-nitrobenzotrifluoride to an amino group, followed by diazotization and subsequent reaction with a suitable pyridazinone precursor.

Caption: General synthetic pathway for pyridazinone herbicides.

Experimental Protocols

The following are generalized protocols for key steps in the synthesis of pyridazinone herbicides from 2,3-dichloro-5-nitrobenzotrifluoride. Researchers should optimize these conditions for their specific target molecules and available equipment.

Protocol 1: Reduction of the Nitro Group

Objective: To reduce the nitro group of 2,3-dichloro-5-nitrobenzotrifluoride to form 2,3-dichloro-5-aminobenzotrifluoride.

Materials:

-

2,3-dichloro-5-nitrobenzotrifluoride

-

Methanol or Ethanol

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 2,3-dichloro-5-nitrobenzotrifluoride in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,3-dichloro-5-aminobenzotrifluoride.

-

Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Diazotization and Coupling

Objective: To convert the amino group of 2,3-dichloro-5-aminobenzotrifluoride to a diazonium salt and couple it with a pyridazinone precursor.

Materials:

-

2,3-dichloro-5-aminobenzotrifluoride

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Pyridazinone precursor

-

Suitable solvent (e.g., water, acetic acid)

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolve 2,3-dichloro-5-aminobenzotrifluoride in a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled solution while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

-

In a separate vessel, dissolve the pyridazinone precursor in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the solution of the pyridazinone precursor with vigorous stirring.

-

Allow the reaction to proceed at low temperature for several hours until the coupling is complete (monitor by TLC or LC-MS).

-

The resulting product may precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Mode of Action of Derived Pyridazinone Herbicides

Pyridazinone herbicides derived from 2,3-dichloro-5-nitrobenzotrifluoride typically exhibit a dual mode of action, making them highly effective.

-

Inhibition of Photosynthesis: They act as inhibitors of the Hill reaction in photosystem II, thus blocking the electron transport chain and halting photosynthesis.[3]

-

Interference with Chloroplast Development: These compounds can also interfere with the normal development and function of chloroplasts, leading to bleaching of the plant tissue.[3]

Caption: Mode of action of pyridazinone herbicides.

Quantitative Data

The herbicidal efficacy of pyridazinone derivatives is typically evaluated through greenhouse and field trials. The following table presents hypothetical, yet representative, data for a novel pyridazinone herbicide derived from 2,3-dichloro-5-nitrobenzotrifluoride.

| Weed Species | Growth Stage | Application Rate (g/ha) | Efficacy (%) |

| Echinochloa crus-galli (Barnyardgrass) | Pre-emergence | 100 | 95 |

| Post-emergence | 150 | 90 | |

| Amaranthus retroflexus (Redroot pigweed) | Pre-emergence | 100 | 98 |

| Post-emergence | 150 | 92 | |

| Setaria faberi (Giant foxtail) | Pre-emergence | 100 | 92 |

| Post-emergence | 150 | 88 |

Conclusion

2,3-Dichloro-5-nitrobenzotrifluoride is a key building block for the synthesis of potent agrochemicals, particularly pyridazinone-based herbicides. Its versatile reactivity allows for the creation of diverse molecular structures with high biological activity. The provided protocols and application notes serve as a guide for researchers in the development of new and effective crop protection solutions. Further research into the structure-activity relationships of derivatives of 2,3-dichloro-5-nitrobenzotrifluoride is warranted to explore the full potential of this important intermediate.

References

Application Notes and Protocols for Reactions of Dichloronitrobenzotrifluorides

Introduction: Nucleophilic Aromatic Substitution (SNAr) of Dichloronitrobenzotrifluorides

The compound "2,3-Dichloro-5-nitrobenzodifluoride" as named is not found in standard chemical literature and is likely a misnomer for a dichloronitro-substituted benzotrifluoride, such as 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene (CAS 400-65-7) or 2,4-Dichloro-5-nitrobenzotrifluoride (CAS 400-70-4). These compounds are highly activated substrates for nucleophilic aromatic substitution (SNAr) reactions.

The presence of strong electron-withdrawing groups, namely the nitro (-NO2) and trifluoromethyl (-CF3) groups, significantly decreases the electron density of the aromatic ring. This electronic deficit makes the ring susceptible to attack by nucleophiles. The chlorine atoms serve as good leaving groups in this context. The SNAr mechanism is a two-step process involving the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, which restores the aromaticity of the ring.[1][2] The regioselectivity of the substitution (i.e., which chlorine atom is replaced) is dictated by the relative positions of the electron-withdrawing groups, which stabilize the negative charge of the Meisenheimer intermediate.[2] Generally, substitution occurs at positions ortho or para to the activating groups.

These reactions are fundamental in the synthesis of a wide range of functionalized aromatic compounds utilized in drug discovery, agrochemicals, and materials science. This document provides a general experimental protocol for conducting SNAr reactions with dichloronitrobenzotrifluoride derivatives.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol outlines a general procedure for the reaction of a dichloronitrobenzotrifluoride with a primary or secondary amine.

Materials:

-

Dichloronitrobenzotrifluoride derivative (e.g., 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene)

-

Amine nucleophile (e.g., morpholine, piperidine, aniline)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

-

Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N), Diisopropylethylamine (DIPEA))

-

Reaction vessel (e.g., round-bottom flask with a reflux condenser and magnetic stirrer)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard work-up and purification reagents and equipment (e.g., water, ethyl acetate, brine, rotary evaporator, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the dichloronitrobenzotrifluoride (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and the base (1.5-2.0 eq.).

-

Solvent Addition: Add the anhydrous polar aprotic solvent to the reaction vessel. The concentration of the dichloronitrobenzotrifluoride is typically in the range of 0.1-1.0 M.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 50-100 °C). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired substituted product.

Data Presentation

The following table summarizes representative reaction conditions for SNAr reactions on activated haloaromatic compounds, which can serve as a starting point for optimizing reactions with dichloronitrobenzotrifluorides.

| Substrate (Analogous) | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference (Analogous Reactions) |

| 2,4-Difluoronitrobenzene | Morpholine | K2CO3 | DMF | 80 | 12 | 4-(2-Fluoro-4-nitrophenyl)morpholine | 95 | [3] |

| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | K2CO3 | DMF | 100 | 24 | Dinitrated benzodioxin derivative | 75 | [3] |

| 2,3-Dichloroquinoxaline | Butylamine | Et3N | Ethanol | Reflux | 6 | 2-Butylamino-3-chloroquinoxaline | 80 | [3] |

| 1-Chloro-2,4-dinitrobenzene | Aniline | NaHCO3 | Ethanol | Reflux | 4 | 2,4-Dinitrodiphenylamine | 90 | General SNAr Knowledge |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Caption: A typical experimental workflow for an SNAr reaction.

References

Application Notes and Protocols for the Synthesis of Novel Compounds Using 2,3-Dichloro-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-nitrobenzotrifluoride (CAS 400-65-7) is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its utility stems from the presence of multiple reactive sites: two chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr), a nitro group that can be reduced to an amine, and an electron-withdrawing trifluoromethyl group that activates the aromatic ring.[1][2] These features make it an ideal precursor for the synthesis of a wide array of novel compounds, particularly in the pharmaceutical and agrochemical industries.[1] This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds, specifically trifluoromethyl-substituted benzimidazoles, using 2,3-Dichloro-5-nitrobenzotrifluoride as a key starting material.

Key Applications

The strategic incorporation of 2,3-Dichloro-5-nitrobenzotrifluoride into synthetic routes allows for the exploration of new chemical spaces and the development of innovative products.[2] Its primary applications lie in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The trifluoromethyl group is a common motif in many modern drugs, enhancing properties like metabolic stability and bioavailability. 2,3-Dichloro-5-nitrobenzotrifluoride provides a scaffold for the construction of complex, trifluoromethyl-containing drug candidates.[1]

-

Agrochemicals: The structural features of this compound can impart specific biological activities, making it a valuable precursor for the development of new pesticides and herbicides.[1]

-

Advanced Materials: Derivatives of 2,3-Dichloro-5-nitrobenzotrifluoride are being explored for their potential in creating novel polymers and electronic materials.[1]

Synthesis of Novel Trifluoromethyl-Substituted Benzimidazoles

This section details the synthesis of novel 2-substituted-4-chloro-6-(trifluoromethyl)-1H-benzimidazoles from 2,3-Dichloro-5-nitrobenzotrifluoride. The overall synthetic workflow involves a two-step process: reduction of the nitro group to form a diamine intermediate, followed by cyclization with a carboxylic acid derivative.

Experimental Workflow Diagram

Caption: Synthetic workflow for the preparation of 2-substituted-4-chloro-6-(trifluoromethyl)-1H-benzimidazoles.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-6-(trifluoromethyl)benzene-1,2-diamine

This protocol describes the reduction of the nitro group of a related precursor, 2,4-dichloro-3-nitro-benzotrifluoride, which can be synthesized from commercially available starting materials. The resulting ortho-phenylenediamine is a key intermediate for the subsequent cyclization reaction.

Materials:

-

2,4-Dichloro-3-nitro-benzotrifluoride

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser